REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][C:10]([F:13])([F:12])[F:11])=[CH:4][N:3]=1.C1C=C(Cl)C=C(C(OO)=[O:22])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][C:10]([F:11])([F:13])[F:12])=[CH:4][N+:3]=1[O-:22]
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Name
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Quantity
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30 g
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Type
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reactant
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Smiles
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CC1=NC=C(C=C1)OCC(F)(F)F
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
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Quantity
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350 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was used in the next step without further purification
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Type
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CUSTOM
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Details
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with immersed in a room temperature
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Type
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STIRRING
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Details
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After stirring for 1.5 h
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Duration
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1.5 h
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Type
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WASH
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Details
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the reaction was washed with a saturated sodium bicarbonate solution (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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the organic layer was dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
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Type
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product
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Smiles
|
CC1=[N+](C=C(C=C1)OCC(F)(F)F)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |